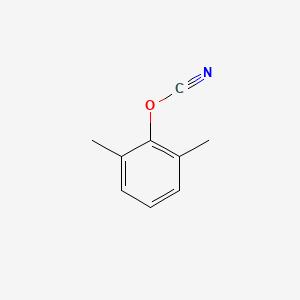

2,6-Dimethylphenyl cyanate

Description

Significance of Aryl Cyanates in Contemporary Organic and Materials Chemistry

Aryl cyanates, organic compounds featuring an aromatic ring attached to a cyanate (B1221674) functional group (-O-C≡N), are foundational monomers in materials chemistry. Their primary significance lies in their ability to undergo a thermally induced cyclotrimerization reaction. scilit.comrsc.org This process involves three cyanate groups reacting to form an exceptionally stable, six-membered triazine ring. rsc.org When difunctional or multifunctional aryl cyanate monomers are used, this reaction creates a dense, three-dimensional, cross-linked polymer network known as a polycyanurate. rsc.org

These polycyanurate networks are renowned for a unique combination of desirable properties, including:

High Thermal Stability: Capable of withstanding temperatures exceeding 400°C.

High Glass Transition Temperature (Tg): Often reaching 250-290°C, and in some cases up to 400°C, ensuring dimensional stability at elevated temperatures. rsc.orgresearchgate.net

Excellent Dielectric Properties: They exhibit a low dielectric constant and low dielectric loss, which is critical for high-frequency electronics. researchgate.net

Low Moisture Absorption: Their hydrophobic nature leads to minimal water uptake, which is advantageous for performance in humid environments and for applications requiring low outgassing, such as in space. researchgate.net

Inherent Flame Resistance: The stable triazine ring structure contributes to good fire-retardant characteristics.

This property profile makes cyanate ester resins indispensable in high-performance sectors like the aerospace industry (for structural components and adhesives), and in electronics for manufacturing advanced printed circuit boards and microelectronic encapsulation materials. researchgate.netmdpi.com

Overview of Substituted Phenyl Cyanates and Their Research Relevance

The versatility of cyanate ester chemistry is greatly enhanced by the ability to modify the properties of the final thermoset polymer through the strategic use of substituents on the aromatic ring of the phenyl cyanate monomer. rsc.org Researchers can "tune" the characteristics of the resulting polycyanurate network by altering the structure of the monomer. For instance, incorporating flexible ether linkages can enhance the toughness of the otherwise brittle resin, while the inclusion of fluorine atoms can further lower the dielectric constant for specialized electronic applications. researchgate.net

Unique Structural Features of the 2,6-Dimethylphenyl Moiety and Implications for Cyanate Chemistry

The defining characteristic of 2,6-Dimethylphenyl cyanate is the presence of two methyl groups positioned ortho to the cyanate functional group. This specific substitution pattern introduces significant and predictable consequences for the chemistry of the cyanate group and the properties of any resulting polymer.

The primary effect of the dual ortho-methyl groups is steric hindrance. These groups physically crowd the cyanate moiety, which has profound implications for the properties of the derived polycyanurate network. Research on analogous difunctional cyanate esters has demonstrated that this ortho-methylation is a highly effective strategy for reducing the moisture uptake of the cured resin. The methyl groups act as a steric shield, inhibiting the interaction of water molecules with the polar cyanurate oxygen and the subsequently formed triazine rings. This leads to materials with enhanced hydrolytic stability.

However, this structural feature also influences the thermomechanical properties. The steric bulk introduced by the two methyl groups can disrupt the packing efficiency of the polymer chains. This leads to a decrease in the glass transition temperature (Tg) of the cured network at a given level of conversion when compared to non-methylated analogues. For example, the addition of two ortho-methyl groups per monomer was found to decrease the dry Tg by 50–60 °C at a given conversion. This trade-off between improved moisture resistance and a lower Tg is a key consideration in materials design. The steric environment created by the 2,6-dimethylphenyl group also influences the kinetics of the cyclotrimerization reaction, a critical factor in the processing of these resins. cnrs.fr

To provide context for the monomer, the physical properties of its direct precursor, 2,6-Dimethylphenol (B121312), are presented below.

Table 1: Physical Properties of 2,6-Dimethylphenol

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀O |

| Molecular Weight | 122.16 g/mol nih.gov |

| Appearance | Colorless to off-white crystalline solid nih.gov |

| Melting Point | 43-45 °C sigmaaldrich.com |

| Boiling Point | 203 °C chemicalbook.com |

| Water Solubility | 6.05 g/L at 25 °C nih.gov |

The following table, derived from research on difunctional cyanate esters, illustrates the significant impact of ortho-methylation on key properties of the resulting polycyanurate networks.

Table 2: Research Findings on the Effect of Ortho-Methylation on Polycyanurate Network Properties

| Property | Non-Ortho-Methylated Network | Ortho-Methylated Network | Implication |

|---|---|---|---|

| Moisture Uptake | Higher | Significantly Lower | Improved hydrolytic stability and performance in humid environments. |

| Glass Transition Temp. (Tg) | Higher at a given conversion | 50-60 °C Lower at a given conversion | Steric hindrance from methyl groups disrupts network packing, reducing Tg. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethylphenyl) cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-4-3-5-8(2)9(7)11-6-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEZUSFKACELMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498828 | |

| Record name | 2,6-Dimethylphenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-43-5 | |

| Record name | 2,6-Dimethylphenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 2,6 Dimethylphenyl Cyanate Reactivity and Transformation Pathways

Fundamental Mechanisms of Cyanate (B1221674) Ester Cyclotrimerization

The hallmark reaction of cyanate esters, including 2,6-dimethylphenyl cyanate, is polycyclotrimerization. This process involves the formation of a highly cross-linked polymer network composed of thermally stable 1,3,5-triazine (B166579) rings (also known as cyanurates). nih.govbts.gov The kinetics and mechanism of this reaction are highly sensitive to the purity of the monomer and the presence of catalysts or initiators. researchgate.netmdpi.com The polymerization is a highly exothermic process, a characteristic that is conveniently monitored by techniques like Differential Scanning Calorimetry (DSC) to study the reaction kinetics. nih.govmdpi.com

The uncatalyzed thermal polymerization of cyanate esters is understood to proceed through specific reactive intermediates. It is widely accepted that the cyclotrimerization is initiated by compounds containing active hydrogens, most commonly residual phenolic impurities from the monomer synthesis. mdpi.comresearchgate.net

The mechanism begins with the nucleophilic addition of a phenol (B47542) to a cyanate group, forming a key intermediate known as an imidocarbonate (or sometimes referred to as an iminocarbonate). mdpi.comresearchgate.netresearchgate.net This initial reaction is reversible. mdpi.com The formed imidocarbonate is more reactive than the starting cyanate ester and subsequently reacts with two additional cyanate ester molecules in consecutive addition steps. This cascade culminates in the formation of a stable, six-membered 1,3,5-triazine ring and the regeneration of the phenolic initiator, which can then start a new cycle. The formation of these intermediates has been confirmed through detailed spectroscopic studies, including NMR on labeled cyanate esters. researchgate.net In confined spaces, such as the nanopores of silica (B1680970), surface silanol (B1196071) groups can react with the cyanate ester to form immobilized iminocarbonates, which can alter the reaction kinetics. nih.govresearchgate.net

The rate and progression of cyanate ester cyclotrimerization are profoundly influenced by the presence of impurities and initiators. In fact, highly purified cyanate esters exhibit significant resistance to polymerization. researchgate.net The most common and influential impurities are residual phenols and traces of water from the synthesis process. researchgate.net These hydroxyl-containing compounds act as catalysts or initiators for the reaction, as described in the imidocarbonate pathway. researchgate.netcnrs.fr

| Initiator/Impurity | Role in Polymerization | Effect on Kinetics | Reference |

|---|---|---|---|

| Phenols (e.g., Nonylphenol, residual cresol) | Acts as a co-catalyst or initiator by forming a reactive imidocarbonate intermediate. | Significantly lowers the curing temperature and accelerates the reaction rate. | mdpi.comresearchgate.netcnrs.fr |

| Water | Acts as a weakly acidic catalyst, can hydrolyze cyanate esters to form carbamates or initiate polymerization through formation of an imidocarbonic acid monoester. | Contributes to the initiation of polymerization, especially in uncatalyzed systems. | researchgate.netresearchgate.net |

| Amines (Primary and Tertiary) | Serve as highly reactive initiators or catalysts. Primary amines form isourea intermediates, while tertiary amines can act as base catalysts. | Strongly accelerate the curing process, often at much lower temperatures than thermal curing. | cnrs.frresearchgate.netacs.org |

| Surface Silanols (in nanocomposites) | Can react with cyanate groups to form immobilized iminocarbonate species on the surface. | Can dramatically accelerate polymerization under confinement compared to the bulk process. | nih.govresearchgate.net |

Nucleophilic Addition Reactions of Cyanate Esters

The electrophilic carbon atom of the cyanate group (–O–C≡N) is susceptible to attack by a wide range of nucleophiles. researchgate.net These nucleophilic addition reactions are fundamental to the curing chemistry of cyanate esters, either as the primary pathway for polymerization or as co-reactions that modify the final network structure.

Compounds possessing active hydrogen atoms react readily with the cyanate ester group. The nature of the nucleophile dictates the structure of the resulting adduct and the subsequent reaction pathways.

Phenols : As previously discussed, the reaction with phenols is a cornerstone of cyanate ester polymerization, leading to the formation of imidocarbonate intermediates which then propagate to form triazine rings. mdpi.comresearchgate.net This reaction is often the rate-determining step in the uncatalyzed thermal cure.

Amines : Amines are highly reactive towards cyanate esters, with the reaction often occurring at temperatures significantly lower than the thermal cyclotrimerization temperature. researchgate.net The nucleophilic addition of a primary or secondary amine to a cyanate group yields a stable O-alkylisourea (often simply called an isourea) linkage. researchgate.netadeka.co.jpgoogle.com This reaction is typically very fast and exothermic, requiring careful control. adeka.co.jp

Thiols : Thiols can also act as nucleophiles toward cyanate esters. researchgate.net However, their reactivity appears to be lower than that of amines or phenols under typical conditions. In one study, the exothermic thiol-ene reaction was used to generate localized heat to initiate the cyclotrimerization of a cyanate ester, suggesting that the direct thiol-cyanate addition was not the primary reaction at ambient temperatures. rsc.org The reaction mechanism follows a nucleophilic addition pathway similar to that of alcohols and amines.

| Nucleophile | Intermediate/Product | Significance | Reference |

|---|---|---|---|

| Phenol (Ar-OH) | Aryl Imidocarbonate | Key intermediate in the standard cyclotrimerization pathway. | mdpi.comresearchgate.net |

| Amine (R-NH₂) | Isourea | Forms stable linkages in cyanate-amine copolymers; acts as an intermediate for substituted triazines. | researchgate.netadeka.co.jp |

| Thiol (R-SH) | Thiocarbamate/Thioimidocarbonate | Can participate in network formation, though may require specific conditions or catalysis to react efficiently. | researchgate.netrsc.org |

When cyanate esters are cured in the presence of amines, the formation of the triazine ring can proceed through a pathway involving the isourea adducts formed in the initial nucleophilic addition. The reaction of a cyanate ester with a primary amine first yields an isourea. researchgate.netadeka.co.jp This isourea, still possessing reactive sites, can then add to another cyanate group. researchgate.net This step-wise addition process ultimately leads to ring closure, forming aryloxy- and arylamino-substituted triazine rings. researchgate.netadeka.co.jp This pathway is distinct from the phenol-initiated homopolymerization and is crucial in the chemistry of cyanate-amine copolymer systems, allowing for the incorporation of the amine structure into the final thermoset network. researchgate.net

Catalytic Mechanisms in Cyanate Ester Polymerization

To reduce the high temperatures and long reaction times required for thermal curing, various catalysts are employed. These catalysts accelerate the cyclotrimerization reaction, allowing for more efficient processing. The most common catalysts are transition metal complexes and active hydrogen compounds, which often work in concert. researchgate.netresearchgate.net

Transition metal acetylacetonates (B15086760) (AcAc), octoates, or naphthenates are widely used. polymerinnovationblog.com Complexes of cobalt, copper, manganese, and zinc are particularly effective. researchgate.netresearchgate.net The catalytic mechanism involves the coordination of the metal ion to the nitrogen atom or the triple bond of the cyanate group. researchgate.net This coordination increases the polarization of the O–C≡N bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This activation facilitates the assembly of three monomer units, leading to the formation of the triazine ring. researchgate.netpolymerinnovationblog.com

| Catalyst Type | Examples | Mechanism of Action | Reference |

|---|---|---|---|

| Metal Acetylacetonates | Cobalt(II) acetylacetonate (B107027) [Co(AcAc)₂], Copper(II) acetylacetonate [Cu(AcAc)₂] | Metal ion coordinates to the cyanate group, increasing its electrophilicity and activating it for cyclotrimerization. | polymerinnovationblog.comcnrs.fr |

| Metal Octoates/Naphthenates | Manganese octoate | Similar to metal acetylacetonates, the metal center acts as a Lewis acid to activate the cyanate monomer. | polymerinnovationblog.com |

| Active Hydrogen Co-catalysts | Nonylphenol, other phenols, imidazoles | Used with metal catalysts. The phenol initiates chain growth via imidocarbonate formation, which is accelerated by the metal catalyst. | researchgate.netpolymerinnovationblog.com |

| Tertiary Amines / Benzoxazines | o-DAMP, P-oda | Act as base catalysts, increasing the nucleophilicity of initiating species or directly participating in the reaction cycle. | cnrs.fracs.org |

Metal Ion Coordination and Its Influence on OCN Triple Bond Polarization

The cyanate functional group is an ambidentate ligand, capable of coordinating with metal ions through either its oxygen or nitrogen atom. wikipedia.orgresearchgate.net This interaction is central to the catalytic activity observed in the polymerization of cyanate esters. Metal ions, acting as Lewis acids, coordinate to the cyanate group, which induces a significant electronic effect. researchgate.net

This coordination withdraws electron density from the cyanate moiety, leading to a polarization of the oxygen-carbon-nitrogen sequence. Specifically, the electrophilicity of the carbon atom in the C≡N triple bond is enhanced. researchgate.net This polarization makes the carbon atom more susceptible to nucleophilic attack, which is a critical step in the cyclotrimerization mechanism. While direct studies on this compound are part of a broader investigation into cyanate esters, the principles of metal-ligand interaction are fundamental. For instance, studies on various metal-cyanate complexes confirm that the cyanate ion can coordinate through either the nitrogen or oxygen atom, and in some cases, act as a bridging ligand between two metal centers. wikipedia.orgsemanticscholar.org The bonding mode can often be distinguished using infrared spectroscopy, as the C≡N stretching frequency is sensitive to the coordination environment. wikipedia.org

Effects of Metal Ion Nature, Charge, and Ligand Type on Reaction Rates

The rate of this compound polymerization is profoundly affected by the choice of metal catalyst. Transition metal complexes, particularly those involving copper, cobalt, nickel, and zinc, are effective catalysts. semanticscholar.orgresearchgate.net The catalytic efficiency depends on several properties of the metal ion and its coordination sphere.

Nature and Charge of the Metal Ion: The Lewis acidity of the metal ion is a key determinant of its catalytic activity. Metal ions with higher charge density typically exhibit stronger coordination to the cyanate group, leading to greater polarization and a faster reaction rate. For example, the catalytic activity of various metal complexes in the oxidative polymerization of the related compound 2,6-dimethylphenol (B121312) has been shown to be highly dependent on the specific metal center. researchgate.net

Ligand Type: The ligands attached to the metal center play a crucial role. Labile ligands that can be easily displaced allow the cyanate monomer to coordinate to the metal center and participate in the reaction. Conversely, strongly-bound ligands can inhibit catalysis by preventing monomer access to the active metal site. In some catalytic systems, the ligands themselves can participate in the reaction mechanism or influence the solubility and stability of the catalyst. The use of specific ligands can also prevent the formation of inactive catalyst clusters. rsc.org

The following table summarizes the general influence of metal catalyst components on the polymerization rate of cyanate esters.

| Catalyst Component | Property | Effect on Reaction Rate | Rationale |

| Metal Ion | High Lewis Acidity (e.g., higher charge, smaller ionic radius) | Increase | Enhances polarization of the -OCN group, making the carbon more electrophilic. |

| Low Lewis Acidity | Decrease | Less effective at activating the cyanate monomer. | |

| Ligands | Labile/Weakly Coordinating | Increase | Facilitates displacement by cyanate monomers, allowing access to the catalytic metal center. google.com |

| Sterically Bulky | Decrease | Can hinder the approach of cyanate monomers to the metal center. | |

| Strong/Chelating | Decrease | Reduces the availability of coordination sites for the monomer. |

Advanced Kinetic Studies of this compound Polymerization

The polymerization of cyanate esters is a highly exothermic process, making differential scanning calorimetry (DSC) a suitable technique for monitoring its kinetics. mdpi.com Such studies reveal a complex process that cannot be described by a single-step reaction model.

Analysis of Reaction-Controlled and Diffusion-Controlled Regimes

The curing of this compound, like other thermosetting polymers, typically proceeds through two distinct kinetic regimes. researchgate.netmdpi.com

Reaction-Controlled Regime: At the beginning of the polymerization, when the system is in a liquid or low-viscosity state, the reaction rate is governed by the intrinsic chemical reactivity of the cyanate groups. researchgate.netmdpi.com In this phase, the mobility of the monomers is high, and the rate is primarily dependent on temperature and catalyst concentration, following the Arrhenius law.

Diffusion-Controlled Regime: As the cyclotrimerization reaction progresses, the molecular weight and cross-link density of the polymer increase rapidly. This leads to a dramatic rise in the viscosity of the medium, eventually leading to vitrification (the transition to a glassy state). mdpi.com In this state, the mobility of the unreacted monomers and growing polymer chains becomes severely restricted. The reaction rate is no longer limited by chemical reactivity but by the rate at which reactants can diffuse to find each other. researchgate.netmdpi.com This transition from a reaction-controlled to a diffusion-controlled process is a hallmark of thermoset curing and results in a significant slowing of the reaction rate. mdpi.comdntb.gov.ua

Application of Phenomenological and Microscopic Mechanism Models (e.g., Avrami Equation)

To quantitatively describe the complex kinetics of cyanate ester polymerization, various mathematical models are employed. Among the phenomenological models, the Avrami equation, originally developed for the kinetics of crystallization, has been successfully applied. acs.org The curing process, involving the formation and growth of cross-linked network domains, is considered analogous to the nucleation and growth of crystals. cnrs.fr

The Avrami equation is given by: α(t) = 1 - exp(-kt^n) where α is the conversion fraction, t is time, k is a temperature-dependent rate constant, and n is the Avrami exponent. The value of n provides insight into the dimensionality and mechanism of the network growth.

Kinetic models that combine autocatalytic and n-th order reactions are also widely used to provide a more mechanistic description of the process. researchgate.netnih.gov

| Parameter | Description | Typical Value Range |

|---|---|---|

| n (Avrami Exponent) | Relates to the nucleation and growth mechanism of the polymer network. | 1 - 4 |

| k (Rate Constant) | Overall reaction rate constant, dependent on temperature. | Varies with temperature and catalyst |

Investigation of Autocatalytic Processes and Activation Energies

The activation energy (Ea) is a critical parameter that quantifies the temperature sensitivity of the polymerization rate. It is often determined using isoconversional methods, which analyze reaction data at different heating rates without assuming a specific reaction model. researchgate.net Studies on various cyanate esters show that the activation energy is not always constant throughout the reaction. mdpi.com It can vary with the degree of conversion, reflecting the complexity of the multistep mechanism (e.g., initiation, propagation) and the transition from the reaction-controlled to the diffusion-controlled regime. researchgate.net In the diffusion-controlled stage, the apparent activation energy may increase significantly as molecular mobility becomes the rate-limiting factor. cnrs.fr

| Cyanate Ester System | Kinetic Regime | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|

| Bisphenol A Dicyanate | Reaction-Controlled | ~70-90 | researchgate.net |

| Rigid Tricyanate Ester | Reaction-Controlled | ~98 | nih.gov |

| 2,6-dimethylphenol (oxidative polymerization) | Initial Rate | ~47.7 | researchgate.net |

| Bisphenol E Dicyanate (Bulk) | Varies with conversion | ~80-130 | mdpi.com |

Advanced Research in Polycyanurate Networks from Cyanate Esters

Structural Evolution During Cyanate (B1221674) Ester Curing

The curing of 2,6-Dimethylphenyl cyanate, like other cyanate esters, involves a complex series of chemical and physical transformations that lead to the formation of a highly cross-linked polycyanurate network. This process is characterized by the cyclotrimerization of the cyanate functional groups to form stable triazine rings, which serve as the fundamental cross-linking points in the final network structure. The evolution of this network can be understood by examining the initial formation and growth of gel particles and the subsequent cross-linking mechanisms that dominate the later stages of curing.

Formation and Growth of Gel Particles

The curing process of cyanate esters is initiated by thermal activation or the presence of a catalyst, which promotes the cyclotrimerization reaction. In the initial stages of curing, the monomeric this compound molecules begin to react, forming dimers, trimers, and larger oligomeric species. As the reaction progresses, these oligomers increase in size and complexity, eventually reaching a critical point known as the gel point. At this juncture, a significant portion of the monomers has been incorporated into a continuous, three-dimensional network that spans the entire volume of the material. This network is initially composed of loosely connected gel particles.

The formation and growth of these gel particles can be monitored using various analytical techniques, such as rheometry and dynamic mechanical analysis (DMA). Rheological measurements typically show a sharp increase in viscosity as the system approaches the gel point, indicating the transition from a liquid to a solid-like state. The Avrami equation, often used to describe the kinetics of phase transformations, has been effectively applied to model the formation and growth of gel particles during the curing of cyanate ester resins. researchgate.netdoi.org

Cross-Linking Mechanisms in Late-Stage Curing

Following gelation, the curing process enters a late stage where the primary focus shifts to the densification of the network structure. In this phase, the remaining monomer and smaller oligomers continue to react and become incorporated into the existing network. This leads to an increase in the cross-link density and a corresponding enhancement of the material's mechanical properties and thermal stability.

The cross-linking mechanisms in the late stage of curing are often diffusion-controlled, as the mobility of the reactive species becomes increasingly restricted within the vitrified network. The glass transition temperature (Tg) of the curing system rises as the cross-link density increases. If the curing temperature is below the ultimate Tg of the fully cured network, the reaction rate will significantly slow down as the system vitrifies, and a post-curing step at a higher temperature is often required to achieve complete conversion. Molecular dynamics simulations are a valuable tool for investigating the cross-linking mechanism and the resulting network structure of polycyanurates. researchgate.net

Copolymerization Strategies for Enhanced Network Architectures

While polycyanurate networks from this compound offer a host of desirable properties, copolymerization with other thermosetting resins provides a versatile strategy to further enhance the network architecture and tailor the final properties for specific applications. Blending with benzoxazines, bismaleimides, and epoxies can lead to materials with improved toughness, modified curing profiles, and enhanced thermal performance.

Blending with Benzoxazines, Bismaleimides, and Epoxies

Bismaleimides (BMIs): Blending cyanate esters with bismaleimides can create high-performance interpenetrating polymer networks (IPNs) or copolymers with exceptional thermal and mechanical properties. The curing of these blends can involve simultaneous or sequential reactions of the cyanate and maleimide (B117702) groups, leading to complex network structures. These hybrid materials are often explored for high-temperature aerospace applications.

Epoxies: The reaction between cyanate esters and epoxy resins is well-documented and leads to the formation of oxazoline (B21484) and isocyanurate rings in addition to the triazine rings. researchgate.netnih.gov This co-reaction can significantly improve the fracture toughness of the typically brittle cyanate ester network. The properties of the resulting copolymer can be tailored by adjusting the ratio of cyanate ester to epoxy.

Below is a table showing representative data for the properties of a Bisphenol A dicyanate (a common cyanate ester) blended with an epoxy resin, illustrating the effect of copolymerization.

| Cyanate Ester : Epoxy Ratio | Glass Transition Temperature (Tg) | Flexural Strength (MPa) | Fracture Toughness (KIc, MPa·m1/2) |

| 100 : 0 | 260 °C | 120 | 0.5 |

| 75 : 25 | 245 °C | 135 | 0.8 |

| 50 : 50 | 220 °C | 145 | 1.1 |

| 25 : 75 | 190 °C | 150 | 1.3 |

| 0 : 100 | 170 °C | 140 | 1.0 |

Note: This table presents typical data for a general-purpose Bisphenol A dicyanate and a standard epoxy resin to demonstrate the trend in property changes with varying blend ratios. The specific values for this compound blends may differ.

Integration with Alkenyl-Functionalized Monomers

The integration of alkenyl-functionalized monomers, such as those with vinyl or propenyl groups, into a cyanate ester network can introduce additional cross-linking pathways. These reactions, which can proceed via mechanisms like ene-reactions or Diels-Alder cycloadditions, can enhance the cross-link density and modify the network architecture. This approach offers the potential to create materials with tailored thermomechanical properties. Research in this area is ongoing and aims to develop novel hybrid thermosets with a unique combination of characteristics.

Microstructure Modulation and Self-Assembly in Cyanate Ester Systems

Control over the microstructure of polycyanurate networks at the nanoscale is a key area of research for achieving advanced material properties. Techniques for microstructure modulation and the exploration of self-assembly phenomena in cyanate ester systems are being investigated to create materials with hierarchical structures and enhanced performance.

By introducing block copolymers or amphiphilic molecules that can self-assemble into ordered nanostructures within the cyanate ester monomer before curing, it is possible to template the resulting polycyanurate network. This can lead to the formation of nanoporous thermosets or materials with ordered domains, which can have unique mechanical, thermal, and dielectric properties.

Furthermore, the self-assembly of cyanate ester monomers themselves into organogels prior to curing has been explored as a novel route to fabricate porous polycyanurate networks. doi.org This method involves the formation of a gel from the monomer in a suitable solvent, followed by removal of the solvent and subsequent curing of the resulting porous structure. doi.org Such materials could find applications in areas requiring low-density, high-surface-area materials with excellent thermal stability.

Influence of Nanoparticle Inclusion on Polymerization Behavior

The incorporation of nanoparticles into cyanate ester resins, a field of significant research, offers a versatile method for modifying polymerization behavior and enhancing the final properties of the polycyanurate network. While specific studies on this compound are limited, extensive research on analogous systems like those based on bisphenol A dicyanate (BADCy) and bisphenol E dicyanate provides a strong predictive framework.

Nanoparticles such as Polyhedral Oligomeric Silsesquioxanes (POSS), silica (B1680970) (SiO2), and multi-walled carbon nanotubes (MWCNTs) have been shown to influence the curing kinetics and thermomechanical properties of the resulting nanocomposites. mdpi.comacs.orgexpresspolymlett.com For instance, amino-functionalized POSS can be chemically grafted into the cyanate ester network. mdpi.com This covalent bonding leads to significant increases in glass transition temperature (Tg) by as much as 45–55 °C and enhances thermal stability. mdpi.comnih.gov The functional groups on the nanoparticles can react with the cyanate groups, integrating the nanoparticles directly into the growing polymer network. mdpi.com

In other cases, nanoparticles can have a catalytic effect. Even minute quantities (0.01–0.1 wt%) of MWCNTs have been found to catalyze the polycyclotrimerization of dicyanate esters, increasing reaction rate constants and lowering the activation energy of the curing process. expresspolymlett.com However, the inclusion of nanoparticles can sometimes lead to a slight decrease in the final degree of conversion if the curing schedule is not optimized. expresspolymlett.com The dispersion of these nanoparticles is crucial; while molecular dispersion is sought, aggregation can occur at higher loadings, leading to phase separation and altered material properties. acs.orgnist.gov

The table below summarizes the observed effects of various nanoparticles on cyanate ester polymerization, which are expected to be analogous for this compound.

Table 1: Influence of Nanoparticle Inclusion on Cyanate Ester Resins

Confinement Effects on Polymerization Kinetics in Porous Media

The study of polymerization within nanoporous media reveals dramatic changes in reaction kinetics due to confinement effects. Research on bisphenol E cyanate ester confined within the hydrophilic nanopores of silica colloidal crystals (SCCs) demonstrates a significant acceleration of the polymerization process compared to the bulk reaction. mdpi.comx-mol.netnih.gov This acceleration can be substantial, with the confined polymerization proceeding 15 to 30 times faster than in the bulk state. mdpi.comnih.govresearchgate.net

This phenomenon is attributed to the active role of the silica surface. x-mol.netresearchgate.net The surface can adsorb residual phenols (which act as catalysts) and immobilize intermediate iminocarbonate products, altering the reaction pathway. x-mol.netnih.govresearchgate.net Kinetic analysis shows that while bulk polymerization follows a complex model of parallel nth-order and autocatalytic reactions, the reaction in confinement is simplified to an essentially single-step process. mdpi.com

Furthermore, the confinement affects the thermodynamics and activation energy of the reaction. The average heat of polymerization is typically lower in nanopores compared to the bulk value (e.g., ~657-746 J/g in confinement vs. ~805 J/g in bulk for bisphenol E cyanate ester). mdpi.com Isoconversional kinetic analysis reveals that the effective activation energy (Eα) of the polymerization is significantly altered under confinement. mdpi.com

The following table presents comparative data for the polymerization of a model cyanate ester in bulk versus confinement within silica nanopores, illustrating the profound impact of the porous media. mdpi.com

Table 2: Comparison of Bulk vs. Confined Polymerization of Bisphenol E Cyanate Ester

Structure-Reactivity Relationships in this compound Polymerization

The relationship between a monomer's molecular architecture and its polymerization behavior is fundamental to designing high-performance thermosets. For this compound, the substituents on the phenyl ring are the primary determinants of its reactivity and the structure of the resulting polycyanurate network.

Steric and Electronic Influences of the 2,6-Dimethylphenyl Substituent

The defining feature of this compound is the presence of two methyl groups in the ortho positions relative to the cyanate (-OCN) functional group. These substituents exert significant steric and electronic influences on the molecule's reactivity.

Steric Influences: The primary effect of the ortho-methyl groups is steric hindrance. nih.govThis bulkiness physically obstructs the approach of other cyanate monomers, which is necessary for the cyclotrimerization reaction that forms the triazine ring network. nih.govmdpi.comThis hindrance can lead to several consequences:

Reduced Reactivity: Compared to an unsubstituted phenyl cyanate, the cyclotrimerization of this compound is expected to be slower, requiring higher temperatures or longer curing times to achieve a high degree of conversion. dtic.mil* Restricted Molecular Motion: The methyl groups restrict the rotational freedom of the phenyl ring and the cyanate group, which can influence the monomer's ability to orient itself favorably for polymerization. dtic.milThis is a known factor in other substituted cyanate esters, where increased flexibility in the monomer's core structure corresponds to an easier and more complete cure. dtic.milElectronic Influences: Methyl groups are weakly electron-donating through induction. This electronic effect is generally considered secondary to the powerful steric influence of ortho-substituents in cyanate ester polymerization. The slight increase in electron density on the aromatic ring is unlikely to dramatically alter the electrophilicity of the cyanate carbon, which is the site of nucleophilic attack during cyclotrimerization. Therefore, the steric component is the dominant factor governing the reactivity of this monomer.

Correlation Between Monomer Structure and Network Formation Dynamics

The steric hindrance imposed by the 2,6-dimethylphenyl substituent directly correlates with the dynamics of network formation and the final properties of the polycyanurate. The process of curing involves the conversion of discrete monomers into a densely cross-linked, three-dimensional network. mdpi.com The reduced reactivity of this compound means that the network builds up more slowly. The physical impediment of the methyl groups may prevent the formation of a perfectly ordered, dense network structure that might be achievable with less hindered monomers. This can result in a network with a lower cross-link density for a given set of curing conditions.

The final properties of the thermoset are a direct consequence of this network structure. Key correlations include:

Glass Transition Temperature (Tg): Tg is strongly dependent on the cross-link density and the rigidity of the segments between cross-links. mdpi.comWhile the rigidity of the aromatic ring is high, the potentially lower cross-link density caused by steric hindrance could lead to a lower Tg compared to a network from an unhindered but similarly rigid monomer.

Thermomechanical Properties: Properties like the storage modulus are directly tied to the network's density. nih.govA less dense network may exhibit a lower modulus, particularly at temperatures above Tg. acs.org* Moisture Absorption: Steric hindrance from methyl groups near the functional sites can lower moisture absorption in the cured resin. researchgate.netThe bulky groups can shield the polar triazine rings and any unreacted cyanate groups from water molecules.

The table below outlines the expected correlations between the structural features of this compound and the resulting network properties, based on established principles in cyanate ester chemistry.

Table 3: Predicted Structure-Property Correlations for this compound

Spectroscopic Characterization and Mechanistic Elucidation of 2,6 Dimethylphenyl Cyanate Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique for confirming the molecular structure of 2,6-dimethylphenyl cyanate (B1221674), monitoring its conversion during polymerization, and identifying transient species that provide insight into the reaction mechanism.

¹H and ¹³C NMR for Structural Confirmation and Monitoring Reaction Progress

In the ¹H NMR spectrum, the aromatic protons of the 2,6-dimethylphenyl group would appear in the aromatic region (typically δ 7.0-7.5 ppm), and the methyl protons would be observed as a singlet in the upfield region (around δ 2.1-2.4 ppm). The ¹³C NMR spectrum is particularly informative for structural confirmation. The carbon atom of the cyanate functional group (–O–C≡N) exhibits a characteristic resonance at approximately 109-110 ppm. The aromatic carbons and the methyl group carbons would also show distinct signals confirming the substitution pattern.

During polymerization, NMR is an effective tool for monitoring the disappearance of the monomer and the appearance of the resulting polymer. The decrease in the intensity of the monomer's characteristic NMR signals over time allows for the calculation of conversion rates. Concurrently, new signals corresponding to the formation of the polycyanurate network, specifically the triazine ring carbons, emerge.

Table 1: Representative ¹³C NMR Chemical Shifts for Cyanate Ester Curing Functionalities Data based on model compound studies, such as with bisphenol A dicyanate, which are representative of the functionalities in 2,6-dimethylphenyl cyanate systems.

| Functional Group | Structure | Approximate ¹³C Shift (ppm) |

|---|---|---|

| Aryl Cyanate | Ar-O-C≡N | 109.5 |

| Imidocarbonate | Ar-O-C(=NH)-O-Ar | 159.4 |

| Triazine (Cyanurate) Ring | C₃N₃(OAr)₃ | 173.8 |

Application of Isotopic Labeling (e.g., ¹³C, ¹⁵N) for Mechanistic Insights

To gain a deeper and unambiguous understanding of the complex curing reactions of cyanate esters, isotopic labeling is a highly effective strategy. The use of monomers enriched with ¹³C and ¹⁵N at the cyanate functionality allows for precise tracking of the atoms throughout the polymerization process. spectrabase.comcarlroth.com

Mechanistic studies on model cyanate resins have utilized ¹³C- and ¹⁵N-enriched materials to overcome challenges of low signal-to-noise ratios and to definitively characterize the reaction pathways. spectrabase.com For example, by following the changes in the ¹⁵N NMR spectrum, researchers can differentiate between the nitrogen in the initial cyanate group, potential intermediates like imidocarbonates, and the final triazine ring structure. carlroth.com This method provides direct evidence for proposed mechanisms, confirming whether the reaction proceeds through specific intermediates or via direct cyclotrimerization. Such experiments have been crucial in confirming that the primary reaction pathway for neat resins is the near-quantitative formation of triazine rings. spectrabase.com

Detection and Characterization of Reaction Intermediates (e.g., Imidocarbonates)

The mechanism of cyanate ester polymerization, particularly when catalyzed or in the presence of impurities like phenols, can involve the formation of transient intermediates. One of the most significant proposed intermediates is the imidocarbonate. chemicalbook.com The formation of imidocarbonates is thought to occur through the reaction of a cyanate group with a phenolic hydroxyl group, which may be present as an impurity or an additive. chemicalbook.com

NMR spectroscopy has been instrumental in the detection and characterization of these species. In studies on model systems like p-tolyl cyanate, ¹³C NMR spectroscopy has been used to identify reaction intermediates formed during thermolysis. wikipedia.org The quaternary carbon of the imidocarbonate group (Ar-O-C (=NH)-O-Ar) gives a characteristic signal in the ¹³C NMR spectrum around 159.4 ppm, which is distinct from both the starting cyanate carbon (≈109.5 ppm) and the final triazine ring carbon (≈173.8 ppm). wikipedia.org The ability to observe these intermediate signals, even at low concentrations, provides strong evidence for their role in certain polymerization pathways. carlroth.comchemicalbook.com

Advanced Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, offers complementary information for characterizing this compound systems. These methods are particularly well-suited for identifying key functional groups and monitoring reaction kinetics in real-time.

Identification of Cyanate Functional Groups and Triazine Ring Formation

Infrared (IR) spectroscopy is a cornerstone technique for the analysis of cyanate ester resins. The cyanate functional group (–O–C≡N) has a strong, characteristic absorption band in the IR spectrum. This band, resulting from the asymmetric stretching vibration of the OCN group, typically appears in the range of 2230–2270 cm⁻¹. chemicalbook.com Its high intensity and location in a relatively clear spectral region make it an excellent marker for the monomer.

As the cyclotrimerization reaction proceeds, the cyanate groups are consumed, and a new heterocyclic structure, the s-triazine (or cyanurate) ring, is formed. The formation of this ring gives rise to two new characteristic absorption bands in the IR spectrum. These bands, which are due to triazine ring stretching vibrations, appear near 1565 cm⁻¹ and 1365 cm⁻¹. chemicalbook.comrsc.org The simultaneous disappearance of the OCN peak and the appearance of the triazine peaks provide definitive proof of the polymerization reaction. chemicalbook.com

Raman spectroscopy is also a valuable tool for this analysis. Symmetric vibrations, which can be weak in IR, are often strong in Raman spectra. The unique "fingerprint" provided by Raman scattering can offer detailed structural information, complementing the data obtained from IR spectroscopy. cdnsciencepub.com

Real-Time Monitoring of Polymerization Kinetics via Band Disappearance/Appearance

A significant advantage of vibrational spectroscopy is its adaptability for in situ, real-time monitoring of chemical reactions. By equipping a reaction vessel with an IR or Raman probe, the polymerization of this compound can be followed continuously as it happens. chemicalbook.com

In a typical in situ FT-IR experiment, the extent of the reaction is determined by tracking the intensity of the cyanate ester absorption band at ~2270 cm⁻¹. chemicalbook.com This peak's intensity is monitored over time and, often normalized against a reference peak that remains constant throughout the reaction (an internal standard), to calculate the conversion of the monomer. The rate of disappearance of the cyanate band is directly proportional to the rate of formation of the triazine ring, which can be simultaneously monitored by the increase in its characteristic bands at ~1565 cm⁻¹ and ~1365 cm⁻¹. chemicalbook.comchemicalbook.com This real-time data allows for the determination of crucial kinetic parameters, such as the reaction rate and activation energy, providing deep insight into how factors like temperature and catalysts influence the curing process. chemicalbook.com

Table 2: Key Infrared Absorption Bands for Monitoring Cyanate Ester Polymerization

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Change During Polymerization |

|---|---|---|---|

| Cyanate Ester (–O–C≡N) | Asymmetric Stretch | 2230 - 2270 | Disappears |

| Triazine Ring | Ring Stretch | ~1565 | Appears |

| Triazine Ring | Ring Stretch | ~1365 | Appears |

Vibrational Spectroscopy for Conformational and Electronic Structure Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, is a fundamental method for investigating the molecular structure of this compound. These techniques probe the vibrational modes of the molecule, which are sensitive to its conformation and electronic environment. The analysis is often coupled with quantum chemistry calculations, such as Density Functional Theory (DFT), to assign experimental spectral bands to specific molecular motions and to compare the energies of different possible conformers. oswca.org

A key structural feature of this compound is the potential for rotation around the C(phenyl)-O bond, leading to different conformers. The primary conformations are typically a planar form, where the cyanate group (-OCN) is coplanar with the aromatic ring, and a non-planar (gauche) form, where the cyanate group is rotated out of the ring's plane. The steric hindrance from the two ortho-methyl groups significantly influences the rotational barrier and the relative stability of these conformers. This steric clash can force the cyanate group out of the plane of the phenyl ring to minimize repulsive interactions. researchgate.net

The vibrational spectrum provides a window into this conformational preference. The asymmetric stretching vibration of the cyanate group, ν(NCO), is particularly informative. By analogy with related isocyanate compounds, this intense band is expected in the 2200-2300 cm⁻¹ region of the IR spectrum. The exact frequency of this band is sensitive to the degree of conjugation with the phenyl ring, which is maximized in the planar conformation. Therefore, shifts in this band's position can be correlated with the molecule's conformational state. While specific experimental spectra for this compound are not widely published, data for the analogous 2,6-dimethylphenyl isocyanate show a strong N=C=O stretch around 2250 cm⁻¹. nih.gov By comparing experimental IR and Raman spectra with DFT-calculated spectra for both planar and non-planar optimized geometries, researchers can determine the predominant conformation in the gas, liquid, or solid phase.

Differential Scanning Calorimetry (DSC) in Polymerization Studies

Differential Scanning Calorimetry (DSC) is an essential thermal analysis technique used to study the polymerization (curing) of this compound. The monomer undergoes a cyclotrimerization reaction to form a highly cross-linked, thermally stable polycyanurate network. DSC measures the heat flow associated with this process as a function of temperature, providing critical data on the reaction's kinetics and thermal characteristics. science.gov

The cyclotrimerization of cyanate esters is a strongly exothermic process, which appears as a distinct peak in a non-isothermal DSC scan. The total heat evolved during the reaction (ΔH), determined by integrating the area under the exothermic peak, is a direct measure of the extent of the reaction. For cyanate ester systems, this value is crucial for process control and for understanding the final network structure.

The DSC thermogram also identifies key process temperatures. The onset temperature (T_onset) marks the beginning of the exothermic reaction, while the peak temperature (T_p) represents the point of the maximum reaction rate. These temperatures are dependent on the heating rate (β); as the heating rate increases, both T_onset and T_p shift to higher values. This behavior is characteristic of kinetically controlled processes. nih.gov While specific data for the monomeric this compound is limited, studies on related high-temperature cyanate ester systems provide representative data, as shown in the table below. For example, the polymerization of bisphenol E cyanate ester in bulk releases approximately 805 J/g of heat. nih.gov

Table 1: DSC Curing Data for a Toughened Cyanate Ester System at Various Heating Rates

| Heating Rate (β) (°C/min) | Onset Temperature (T_onset) (°C) | Peak Temperature (T_p) (°C) | Heat of Reaction (ΔH) (J/g) |

| 2 | 185.7 | 208.2 | 413.4 |

| 5 | 196.2 | 221.3 | 415.5 |

| 10 | 206.5 | 233.9 | 420.1 |

| 20 | 218.4 | 247.9 | 425.6 |

This table is generated based on illustrative data from a related toughened cyanate ester system. nih.gov

To quantify the energy barrier to polymerization, the apparent activation energy (E_a) can be determined from a series of non-isothermal DSC scans performed at different heating rates. Model-free isoconversional methods, such as those developed by Kissinger and Ozawa, are widely used for this purpose. researchgate.netacs.orgbris.ac.uk

Kissinger's Method: This method relates the shift in the peak exotherm temperature (T_p) with the heating rate (β). The activation energy is calculated from the slope of a plot of ln(β/T_p²) versus 1/T_p. acs.org

Ozawa's Method (Flynn-Wall-Ozawa): This method calculates the activation energy as a function of the degree of conversion (α). It involves plotting ln(β) versus 1/T for various levels of conversion, allowing for the detection of changes in the reaction mechanism as the cure progresses. acs.orgtechscience.com

These kinetic parameters are essential for designing and optimizing industrial curing cycles. Studies on related high-purity tricyanate ester resins have determined activation energies using these methods, yielding consistent results that are critical for predictive modeling of the curing process. dtic.mil

Table 2: Activation Energies for a Tricyanate Ester Resin Determined by Different Non-Isothermal DSC Methods

| Method | Activation Energy (E_a) (kJ/mol) |

| Kissinger | 101 ± 8 |

| Ozawa | 108 ± 13 |

| Friedman | 107 ± 4 |

This table is generated based on illustrative data from the FlexCy-IPA tricyanate ester system. dtic.mil

During polymerization, the cyanate ester resin transforms from a low-viscosity liquid to a solid. This process involves two key transitions: gelation and vitrification. Gelation is the point at which an infinite, cross-linked network forms, leading to a sudden loss of fluidity. Vitrification occurs when the glass transition temperature (T_g) of the reacting polymer network rises to the isothermal cure temperature (T_cure). acs.org At this point, molecular mobility is drastically reduced, the material becomes a glass, and the reaction rate slows significantly, becoming diffusion-controlled. acs.org

DSC is used to study these phenomena by measuring the T_g of samples cured to different degrees of conversion. By stopping the reaction at various stages and running a subsequent DSC scan, a profile of T_g versus conversion can be constructed. This information is vital for creating Time-Temperature-Transformation (TTT) diagrams, which map the state of the thermoset (liquid, gel, glass) as a function of time and temperature. Research on ortho-methylated dicyanate esters demonstrates that curing conditions can be designed to achieve high conversion with or without the network passing through a vitrified state, which can in turn affect the final properties of the polymer. acs.org

Table 3: Glass Transition Temperature (T_g) as a Function of Conversion for an Ortho-Methylated Dicyanate Ester

| Cure Conditions | Final Conversion (%) | Final T_g (°C) | State During Final Cure Stage |

| 24h at 170°C | 90.1 | 258 | Vitrified |

| 2h at 230°C | 90.4 | 260 | Non-vitrified (Rubbery) |

| 24h at 150°C | 84.8 | 239 | Vitrified |

| 1h at 210°C | 86.8 | 245 | Non-vitrified (Rubbery) |

This table is based on illustrative data from 4,4'-(propane-2,2-diyl)bis(1-cyanato-2,6-dimethylbenzene). acs.org

X-ray Diffraction Techniques

Single-crystal X-ray diffraction (SCXRD) is the most definitive analytical technique for determining the precise three-dimensional structure of a crystalline compound at the atomic level. acs.org This method provides unambiguous data on unit cell dimensions, bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and packing within the crystal lattice. acs.orgresearchgate.net

For this compound, an SCXRD analysis would provide invaluable information. It would definitively resolve the solid-state conformation, establishing whether the molecule adopts a planar or non-planar geometry and quantifying the dihedral angle between the phenyl ring and the cyanate group. This empirical structure would serve as a crucial benchmark for validating the results of theoretical conformational analyses and computational modeling. The steric influence of the ortho-methyl groups on the molecular geometry would be precisely measured.

Although crystal structures have been determined for numerous coordination complexes involving the related 2,6-dimethylphenyl isocyanide ligand, a published single-crystal X-ray structure for the parent this compound molecule was not identified in a comprehensive search of the literature. acs.orgresearchgate.netrsc.orgrsc.org The determination of this structure remains a valuable goal for fully elucidating the fundamental structure-property relationships of this important monomer.

Powder X-ray Diffraction for Polymer Network Crystallinity and Morphology

Powder X-ray Diffraction (PXRD) is a powerful non-destructive technique used to characterize the atomic and molecular structure of a wide range of materials, including polymers. By analyzing the diffraction pattern produced when X-rays interact with a sample, valuable information about its crystallinity and morphology can be obtained.

In the context of the polymer network formed from this compound, which results in a polycyanurate, PXRD is instrumental in determining the degree of order within the thermoset structure. The diffraction pattern of a fully amorphous polymer will typically show broad, diffuse halos, indicative of a lack of long-range periodic order. In contrast, a semi-crystalline polymer will exhibit both these amorphous halos and sharp Bragg diffraction peaks, which arise from the ordered, crystalline domains.

The degree of crystallinity can be quantitatively estimated from the PXRD pattern by comparing the integrated intensity of the crystalline peaks to the total scattered intensity (crystalline peaks and amorphous halo). This provides a critical parameter for correlating the polymer's processing conditions with its final physical and mechanical properties.

Mass Spectrometry Techniques for Identification and Degradation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for the identification of unknown compounds, the quantification of known materials, and the elucidation of molecular structures. In the study of this compound and its polymers, various mass spectrometry techniques are indispensable.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule from its measured mass. For a novel or synthesized compound like this compound, HRMS is crucial for confirming its molecular formula.

By comparing the experimentally measured exact mass with the theoretically calculated mass for a proposed formula, researchers can confirm the identity of the synthesized monomer with a high degree of confidence. While a specific HRMS dataset for this compound is not publicly documented, the technique is routinely applied to similar small organic molecules and their derivatives to verify their synthesis and purity. rsc.org

Table 1: Illustrative HRMS Data for a Hypothetical Analysis of this compound

| Property | Value |

| Molecular Formula | C₉H₉NO |

| Calculated Monoisotopic Mass | 147.06841 g/mol |

| Measured m/z (e.g., [M+H]⁺) | 148.07570 |

| Mass Accuracy (ppm) | < 5 ppm |

| Ionization Mode | Electrospray (ESI) or APCI |

This table is illustrative and does not represent actual experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products and Pyrolysis Gases

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the identification and quantification of volatile and semi-volatile organic compounds in a mixture.

In the context of this compound systems, GC-MS is primarily used to analyze the volatile by-products that may be generated during the curing (polymerization) process and, more significantly, the gaseous products evolved during thermal degradation (pyrolysis) of the resulting polycyanurate network.

Pyrolysis-GC-MS involves heating the polymer sample to high temperatures in an inert atmosphere, causing it to break down into smaller, volatile fragments. These fragments are then separated by the GC column and identified by the mass spectrometer. This analysis provides a "fingerprint" of the polymer and offers insights into its thermal stability and degradation mechanisms.

Studies on the thermal degradation of various cyanate ester resins have shown that the decomposition of the triazine rings, which form the cross-linked network, is a primary degradation pathway. metu.edu.tr While specific data for the pyrolysis of poly(this compound) is scarce, analysis of analogous polycyanurate systems reveals common degradation products.

Table 2: Common Pyrolysis Products of Aromatic Cyanate Ester Resins Identified by GC-MS

| Compound Class | Specific Examples |

| Phenolic Compounds | Phenol (B47542), Cresols (e.g., 2,6-dimethylphenol) |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylenes |

| Nitriles | Benzonitrile, Toluonitrile |

| Small Gas Molecules | Carbon Dioxide (CO₂), Carbon Monoxide (CO), Ammonia (NH₃), Hydrogen Cyanide (HCN) |

This table is a generalized representation based on studies of various aromatic cyanate ester resins and does not represent specific experimental data for poly(this compound).

The identification of 2,6-dimethylphenol (B121312) as a potential pyrolysis product would be a strong indicator of the cleavage of the ether linkage in the polymer backbone, while the presence of various nitriles would suggest fragmentation of the cyanurate rings. This information is critical for understanding the fire resistance and service temperature limits of the material.

Theoretical and Computational Chemical Studies of 2,6 Dimethylphenyl Cyanate

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are essential for elucidating the intrinsic properties of molecules. For 2,6-dimethylphenyl cyanate (B1221674), these approaches can predict its geometry, electronic distribution, and inherent reactivity, offering a molecular-level understanding that complements experimental observations.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method for determining the equilibrium geometry of molecules. In the case of 2,6-dimethylphenyl cyanate, DFT calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. The structure consists of a phenyl ring substituted with a cyanate group (-OCN) and two methyl groups at the ortho positions.

The optimization process systematically adjusts the atomic coordinates to minimize the total electronic energy of the molecule. For a related, simpler compound, phenyl cyanate, DFT calculations have been performed to establish its optimized structure. acs.orgnih.gov For this compound, the key structural parameters of interest would be the C-O-C bond angle, the O-C≡N linearity, and the orientation of the methyl groups relative to the phenyl ring and the cyanate functionality. The presence of the two ortho-methyl groups introduces steric hindrance, which would likely influence the rotational barrier around the phenyl-oxygen bond and could cause a slight out-of-plane arrangement of the cyanate group to minimize steric strain.

A typical DFT calculation for geometry optimization would employ a functional, such as B3LYP or PBE, combined with a basis set like 6-31G(d) or larger to accurately describe the electronic distribution. nih.govnih.gov

Table 1: Predicted Key Geometric Parameters of this compound (Illustrative) Note: This table is illustrative, based on typical values for related aryl cyanates and the expected influence of methyl groups. Precise values would require specific DFT calculations for this molecule.

| Parameter | Predicted Value Range | Influence of 2,6-Dimethyl Substitution |

|---|---|---|

| Phenyl C-O Bond Length | 1.35 - 1.38 Å | Minimal change expected. |

| O-C (cyanate) Bond Length | 1.28 - 1.32 Å | Minimal change expected. |

| C≡N (cyanate) Bond Length | 1.15 - 1.17 Å | Minimal change expected. |

| Phenyl C-O-C Angle | 118° - 122° | May increase slightly due to steric repulsion from methyl groups. |

| O-C≡N Angle | 175° - 180° | Expected to be nearly linear, minor bending possible. |

| Phenyl-O-C-N Dihedral Angle | 0° - 20° | Significant deviation from planarity is possible to avoid clashes between the cyanate group and ortho-methyl groups. |

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals dictate how a molecule interacts with other reagents. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

For this compound, the HOMO is expected to be a π-orbital primarily localized on the electron-rich phenyl ring, with some contribution from the oxygen atom of the cyanate group. The two electron-donating methyl groups at the ortho positions will raise the energy of the HOMO compared to unsubstituted phenyl cyanate, making the molecule a better electron donor. The LUMO is anticipated to be a π* orbital associated with the cyanate (-OCN) group, specifically the C≡N triple bond, making this site the primary center for nucleophilic attack.

The HOMO-LUMO energy gap is a critical reactivity descriptor; a smaller gap generally implies higher reactivity. pku.edu.cn Computational methods can precisely calculate these orbital energies. Other reactivity descriptors that can be derived from DFT calculations include electrostatic potential maps, which visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the electrostatic potential map would show a negative potential (red) around the cyanate nitrogen and a positive potential (blue) near the cyanate carbon.

Table 2: Illustrative Frontier Orbital Data for Aryl Cyanates Note: Values are representative and based on studies of phenyl cyanate and related structures. The HOMO energy for this compound would be expected to be higher (less negative) than that of phenyl cyanate due to the electron-donating methyl groups.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Primary HOMO Location | Primary LUMO Location |

|---|---|---|---|---|---|

| Phenyl Cyanate | ~ -9.0 | ~ 0.5 | ~ 9.5 | Phenyl Ring (π) | Cyanate Group (π*) |

| This compound | Higher than Phenyl Cyanate | Similar to Phenyl Cyanate | Smaller than Phenyl Cyanate | Phenyl Ring (π) | Cyanate Group (π*) |

Investigation of Electron Correlation and Basis Set Effects

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory, which includes the treatment of electron correlation and the size of the basis set. Electron correlation refers to the interaction between electrons, which is not fully accounted for in simpler methods like Hartree-Fock. DFT methods incorporate electron correlation through the exchange-correlation functional.

The choice of basis set (e.g., Pople-style like 6-31G(d,p) or correlation-consistent sets like aug-cc-pVDZ) is also crucial. acs.org Larger basis sets provide more flexibility for describing the spatial distribution of electrons, leading to more accurate energy and property predictions, albeit at a higher computational cost. For molecules like this compound, which contain lone pairs and π-systems, the inclusion of polarization (d, p) and diffuse functions (+) in the basis set is important for obtaining reliable results, especially for properties like electron affinity and reaction barriers. Studies on related systems demonstrate that properties can converge with sufficiently large basis sets, but a balance between accuracy and computational expense must always be considered. acs.orgnih.gov

Computational Elucidation of Reaction Mechanisms and Pathways

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions, mapping out the energetic landscape that connects reactants to products.

Prediction of Transition State Structures and Reaction Barriers

A key reaction of cyanate esters is their [2+2+2] cyclotrimerization to form highly stable, cross-linked triazine rings, which is the basis for polycyanurate resins. bts.govresearchgate.net Computational chemistry can identify the transition state (TS) structures for this and other reactions. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction pathway.

For the cyclotrimerization of this compound, the reaction is thought to proceed in a stepwise manner, potentially initiated by a catalyst or trace impurities like phenols. researchgate.netresearchgate.net A computational study would involve locating the transition state structures for the initial dimerization to form a four-membered ring intermediate, followed by the addition of a third cyanate monomer. The activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. Due to the steric bulk of the ortho-methyl groups, the activation barrier for the cyclotrimerization of this compound is expected to be higher than that of the unsubstituted phenyl cyanate, leading to slower reaction kinetics. researchgate.net

Table 3: Representative Calculated Activation Energies for Cyanate Ester Cyclotrimerization Note: This table is based on experimental and computational studies of phenyl cyanate and bulkier cyanate esters. researchgate.net A specific calculation for this compound would be required for precise values.

| Reaction Step | Reactant System | Calculated Activation Energy (kJ/mol) | Expected Effect of 2,6-Dimethyl Groups |

|---|---|---|---|

| Dimerization | Phenyl Cyanate + Phenyl Cyanate | 70 - 95 | Increase due to steric hindrance |

| Trimerization | Dimer + Phenyl Cyanate | Lower than dimerization | Increase due to steric hindrance |

Construction of Potential Energy Surfaces for Complex Transformations

A potential energy surface (PES) is a multidimensional plot that describes the energy of a molecular system as a function of its geometric parameters. nih.gov For a chemical reaction, the PES provides a complete map of all possible pathways, including energy minima (reactants, intermediates, products) and saddle points (transition states).

Constructing a detailed PES for the cyclotrimerization of this compound would be computationally intensive. It would involve calculating the energy at numerous points in the geometric space corresponding to the approach and reaction of three monomer units. The surface would reveal the minimum energy path for the reaction, confirm whether the mechanism is concerted or stepwise, and identify any stable or metastable intermediates, such as the aforementioned four-membered ring or linear adducts. researchgate.netresearchgate.net The PES would also elucidate the role of the bulky 2,6-dimethylphenyl groups in steering the reaction along specific geometric pathways, highlighting how sterics influence not just the reaction rate but also the stereochemical outcome of the cyclization.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules like this compound, which is vital for interpreting experimental data and confirming molecular structures.

Computational Prediction of Vibrational (IR, Raman), NMR, and UV/Vis Spectra

Density Functional Theory (DFT) is the most common method used for the computational prediction of spectroscopic parameters. By selecting an appropriate functional (e.g., B3LYP, PBE) and basis set (e.g., 6-311+G(2d,p), def2-TZVP), researchers can accurately calculate the electronic structure of this compound. sci-hub.seaip.org

From the optimized molecular geometry, a variety of spectroscopic data can be predicted:

Vibrational Spectra (IR, Raman): Harmonic vibrational frequency calculations predict the positions and intensities of fundamental absorption bands in infrared (IR) and Raman spectra. aip.org For this compound, this would include characteristic peaks for the cyanate (–O–C≡N) group stretching, aromatic ring vibrations, and methyl group modes.

NMR Spectra: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) can be calculated to predict NMR chemical shifts. These theoretical values are crucial for assigning peaks in experimental NMR spectra.

UV/Vis Spectra: Time-dependent DFT (TD-DFT) calculations are used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV/Vis spectrum. rsc.org This provides insight into the electronic transitions, typically π → π* transitions within the aromatic system.

Table 1: Common Computational Methods for Spectroscopic Prediction

| Spectroscopic Technique | Computational Method | Predicted Parameters | Typical Functional/Basis Set |

|---|---|---|---|

| Infrared (IR) & Raman | Density Functional Theory (DFT) | Vibrational Frequencies, Intensities | B3LYP / 6-311+G(d,p) |

| Nuclear Magnetic Resonance (NMR) | Gauge-Independent Atomic Orbital (GIAO) within DFT | Chemical Shifts, Shielding Tensors | B3LYP / 6-311+G(d,p) |

Molecular Dynamics Simulations and Coarse-Grained Models for Polymerization

Molecular dynamics (MD) simulations are a cornerstone for studying the polymerization of this compound into a cross-linked polycyanurate network. These simulations model the system at an atomistic level, providing a dynamic view of the curing process and the resulting material properties. researchgate.netdntb.gov.ua

Simulating Network Formation and Cross-Linking Processes

All-atom MD simulations can model the cyclotrimerization reaction that forms the polycyanurate network. acs.orgacs.org Using specialized algorithms and force fields (like the Polymer Consistent Force Field, PCFF), researchers can simulate the in situ crosslinking of cyanate ester monomers. plos.org This involves creating an initial simulation box of monomers and then programmatically forming covalent bonds between the cyanate groups to mimic the formation of triazine rings, which act as cross-linking points. researchgate.netacs.org

Recent advancements allow for the use of open-source software like LAMMPS to control these multi-site polymerization reactions, creating realistic, randomly cross-linked network models. researchgate.netdntb.gov.ua This approach is a significant improvement over earlier methods that struggled to programmatically achieve triazine ring formation. researchgate.net

For larger-scale phenomena or longer simulation times, which are computationally prohibitive for all-atom models, coarse-grained (CG) models are employed. nih.gov In a CG model, groups of atoms are represented as single "beads," reducing the number of particles in the system. This allows for the efficient simulation of polymer chain dynamics, network topology, and mesoscopic phase behavior over length and time scales that are inaccessible to all-atom simulations. nih.govacs.org

Understanding Structure-Property Relationships at the Molecular Level

MD simulations are highly effective for establishing links between the molecular architecture of the polycyanurate network and its macroscopic thermophysical properties. schrodinger.commdpi.com By running simulations of the cross-linked polymer network at various temperatures, key properties can be calculated and validated against experimental data. acs.orgacs.orgrsc.org

A primary application is the prediction of the glass transition temperature (Tg) . This is typically done by simulating the cooling of the polymer from a high-temperature melt and observing the change in the slope of the density-versus-temperature plot. plos.org The inflection point corresponds to the Tg. plos.org Simulations have shown that predicted density and coefficient of thermal expansion for polycyanurates agree well with literature values, while Tg predictions are often consistent after applying a correction constant. acs.orgschrodinger.com

These simulations provide molecular-level explanations for material behavior. For instance, MD can reveal how the flexibility of the monomer, the degree of conversion (cross-link density), and the presence of structural defects or unreacted groups influence the final Tg, mechanical modulus, and other performance characteristics of the thermoset. mdpi.comrsc.org

Table 2: Simulated Structure-Property Relationships in Polycyanurates

| Simulated Structural Feature | Predicted Macroscopic Property | Simulation Method | Finding |

|---|---|---|---|

| Monomer Flexibility | Glass Transition Temperature (Tg) | MD Simulation | Reduced monomer flexibility leads to a higher Tg in the resulting polymer network. plos.org |

| Cross-linking Mechanism | Density, Tg | MD Simulation | The specific computational mechanism used to simulate cross-linking affects the final predicted density and Tg, requiring validation against experiments. acs.orgacs.org |